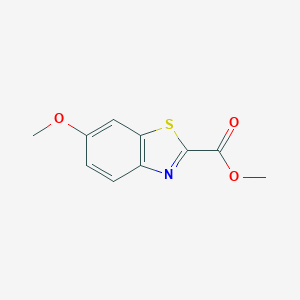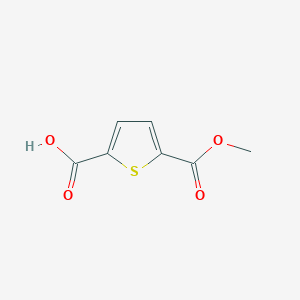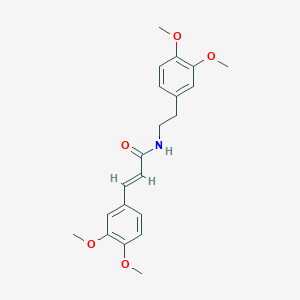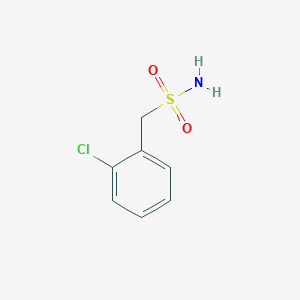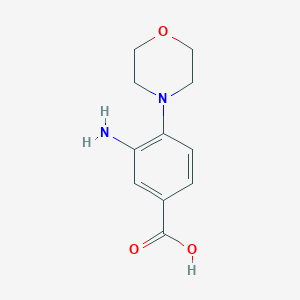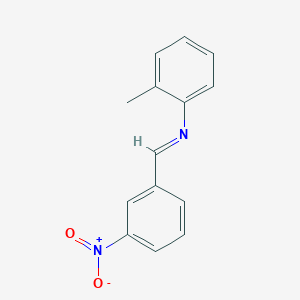
N-(3-Nitrobenzylidene)-O-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Nitrobenzylidene)-O-toluidine, also known as NBD-OT, is a fluorescent probe that is widely used in biochemical and physiological research. It is a small molecule that can selectively bind to proteins, lipids, and other biomolecules, and its fluorescence properties make it an ideal tool for studying biological processes at the molecular level.
Mécanisme D'action
The mechanism of action of N-(3-Nitrobenzylidene)-O-toluidine involves the binding of the probe to specific biomolecules, which causes a change in its fluorescence properties. When N-(3-Nitrobenzylidene)-O-toluidine is bound to a biomolecule, its fluorescence is quenched, but when it is released from the biomolecule, its fluorescence is restored. This property allows researchers to monitor the binding and release of N-(3-Nitrobenzylidene)-O-toluidine in real-time, providing valuable insights into the dynamics of biological processes.
Effets Biochimiques Et Physiologiques
N-(3-Nitrobenzylidene)-O-toluidine has been shown to have minimal effects on the biochemical and physiological properties of the biomolecules it binds to. It does not interfere with the activity of enzymes or the function of proteins and lipids, making it an ideal tool for studying these molecules in their natural state.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-Nitrobenzylidene)-O-toluidine is its high sensitivity and selectivity for biomolecules. It can detect changes in fluorescence even at very low concentrations, making it a valuable tool for studying biological processes in vitro. However, one limitation of N-(3-Nitrobenzylidene)-O-toluidine is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the use of N-(3-Nitrobenzylidene)-O-toluidine in scientific research. One area of interest is the development of new probes that can selectively bind to different types of biomolecules, such as nucleic acids and carbohydrates. Another area of interest is the use of N-(3-Nitrobenzylidene)-O-toluidine in live-cell imaging, which would allow researchers to study biological processes in real-time in living cells. Additionally, the development of new techniques for synthesizing and modifying N-(3-Nitrobenzylidene)-O-toluidine could lead to improvements in its properties and expand its range of applications.
Méthodes De Synthèse
The synthesis of N-(3-Nitrobenzylidene)-O-toluidine involves the reaction of 3-nitrobenzaldehyde with o-toluidine in the presence of a catalyst. The resulting product is a yellow-orange powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
N-(3-Nitrobenzylidene)-O-toluidine has been used in a wide variety of scientific research applications, including protein labeling, lipid tracking, and enzyme assays. It has been used to study the dynamics of protein-protein interactions, the movement of lipids in cell membranes, and the activity of enzymes such as phospholipases and proteases.
Propriétés
Numéro CAS |
17064-93-6 |
|---|---|
Nom du produit |
N-(3-Nitrobenzylidene)-O-toluidine |
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h2-10H,1H3 |
Clé InChI |
ZTFAOAOMPKRDSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=CC=C1N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Autres numéros CAS |
17064-93-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



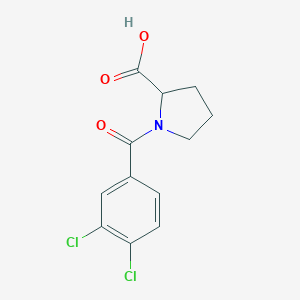
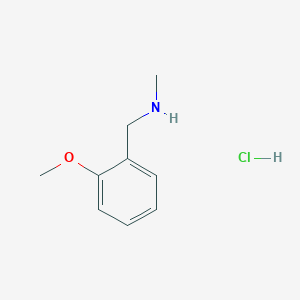
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
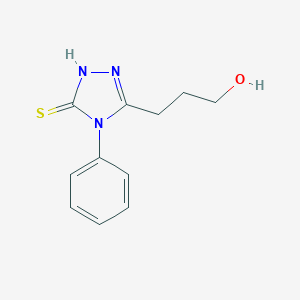
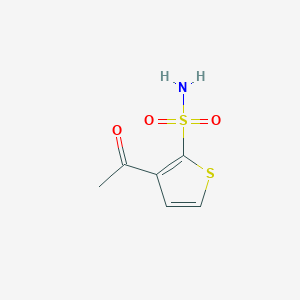

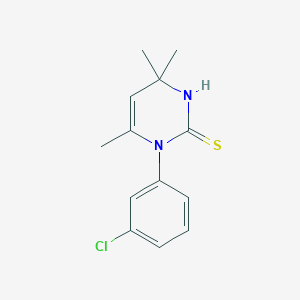
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
